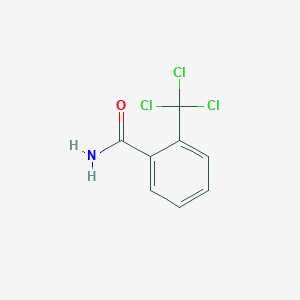
2-(Trichloromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trichloromethyl)benzamide is an organic compound with the molecular formula C8H6Cl3NO It is characterized by the presence of a benzamide group substituted with a trichloromethyl group at the second position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)benzamide typically involves the reaction of 2-(Trichloromethyl)benzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process often includes steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(Trichloromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the trichloromethyl group can yield a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)benzamide.
Reduction: 2-(Methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-(Trichloromethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(Trichloromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
2-(Trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
2-(Methyl)benzamide: Lacks the halogen atoms, resulting in different chemical reactivity and biological activity.
2-(Chloromethyl)benzamide: Contains only one chlorine atom, leading to distinct properties compared to 2-(Trichloromethyl)benzamide.
Uniqueness: this compound is unique due to the presence of three chlorine atoms in the trichloromethyl group, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where such properties are desired.
特性
CAS番号 |
3199-12-0 |
|---|---|
分子式 |
C8H6Cl3NO |
分子量 |
238.5 g/mol |
IUPAC名 |
2-(trichloromethyl)benzamide |
InChI |
InChI=1S/C8H6Cl3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) |
InChIキー |
IZWNPFDXQYVCNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


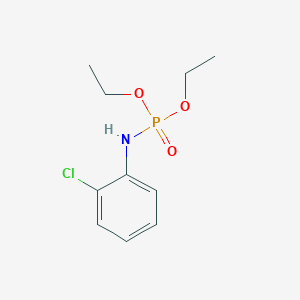
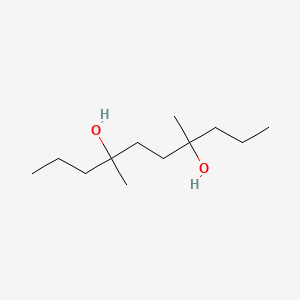
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
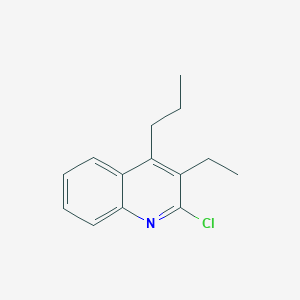
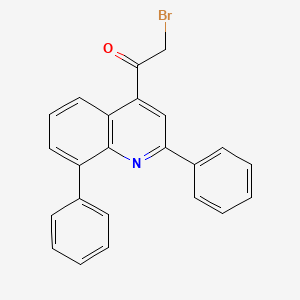
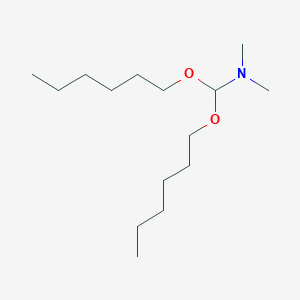
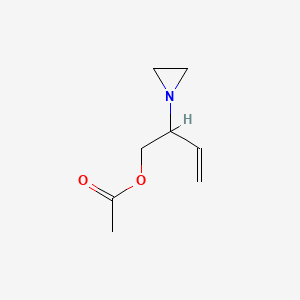
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
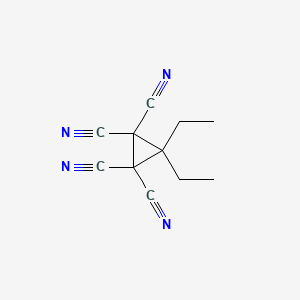
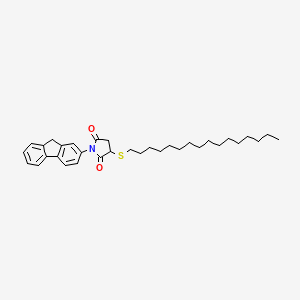
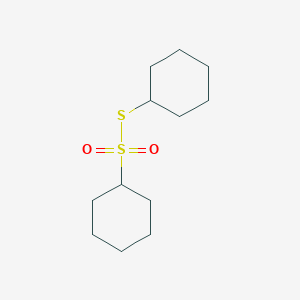
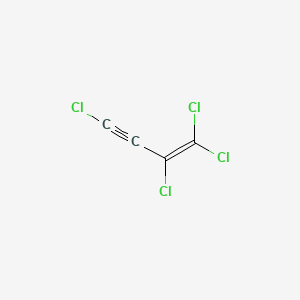

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
